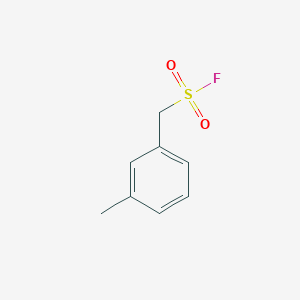

(3-Methylphenyl)methanesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

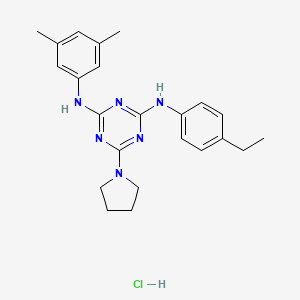

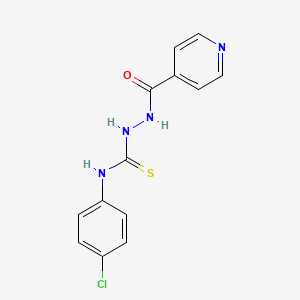

“(3-Methylphenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 1888929-48-3 . Its IUPAC name is m-tolylmethanesulfonyl fluoride . The molecular weight of this compound is 188.22 .

Synthesis Analysis

A typical synthesis of methanesulfonyl fluoride involves treating methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water and then steam distilling the product out .

Molecular Structure Analysis

The InChI code for “(3-Methylphenyl)methanesulfonyl fluoride” is 1S/C8H9FO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 . This code provides a standard way to encode the molecular structure using text.

Physical And Chemical Properties Analysis

“(3-Methylphenyl)methanesulfonyl fluoride” has a molecular weight of 188.22 . More detailed physical and chemical properties are not available in the search results.

科学的研究の応用

Inhibition and Enzyme Reactivity Studies

Acceleration of Acetylcholinesterase Reaction Rates : Methanesulfonyl fluoride, related structurally to (3-Methylphenyl)methanesulfonyl fluoride, has been studied for its oxydiaphoric (acid-transferring) inhibition properties on acetylcholinesterase, producing a methanesulfonyl enzyme derivative. This research highlighted the significant acceleration of reaction rates when substituted ammonium ions are present, offering insights into enzyme-substrate interactions and potential therapeutic applications (Kitz & Wilson, 1963).

Effects of Fluoride on Methanesulfonates : Investigations into the reactions of methanesulfonates with acetylcholinesterase revealed that fluoride ions inhibit the sulfonylation process, a finding that provides a deeper understanding of enzyme inhibition and could inform the development of new inhibitors (Greenspan & Wilson, 1970).

Chemical Synthesis and Applications

Vinyl Fluorides Synthesis : The use of derivatives of methanesulfonyl fluoride in the synthesis of vinyl fluorides through the Horner-Wittig reaction has been documented, showcasing the compound's role in facilitating the introduction of fluorine into organic molecules, which is valuable for material science and pharmaceutical chemistry (McCarthy et al., 1990).

Nucleophilic Aromatic Substitution : A study on poly(arylene ether)s with pendant phenylsulfonyl groups revealed that methanesulfonyl fluoride derivatives facilitate nucleophilic aromatic substitution reactions, highlighting their significance in polymer chemistry for the development of materials with specific properties (Kaiti et al., 2006).

Environmental and Analytical Chemistry

Fluoride Sensing in Drinking Water : Research on Lewis acidic stiborafluorenes for the fluorescence turn-on sensing of fluoride in drinking water demonstrates the potential of sulfonyl fluoride derivatives in environmental monitoring and analysis, offering a method to detect fluoride levels at ppm concentrations, which is crucial for public health and safety (Hirai & Gabbaï, 2014).

Safety And Hazards

Methanesulfonyl fluoride is known to be corrosive and highly toxic . It can cause severe skin burns and serious eye damage. It is also a lachrymator, meaning its vapor causes tears in eyes . It has a pungent odor and undergoes decomposition on heating to liberate additional toxic fumes of fluorides and sulfur oxides .

特性

IUPAC Name |

(3-methylphenyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHDNFCQZFKSJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylphenyl)methanesulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)

![N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B2546620.png)

![8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)

![2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate](/img/structure/B2546625.png)

![N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546626.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2546628.png)

![2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2546630.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2546635.png)

![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2546637.png)